6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
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Overview
Description
6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound consists of a fused isoindole and quinazoline ring system, which imparts unique chemical and biological properties to the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Future Directions
The future directions for the study and application of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione and similar compounds involve further exploration of their synthesis methods and potential biological activities . The development of more efficient, green methods for their synthesis is a key area of interest .
Preparation Methods
The synthesis of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione can be achieved through a multi-component reaction involving 2-amino-N-®-benzamide derivatives and 2-formylbenzoic acid. The reaction is typically catalyzed by sulfonic acid functionalized nanoporous silica in ethanol under reflux conditions . This method is efficient, yielding high amounts of the desired product with minimal by-products. The catalyst can be reused, making the process environmentally friendly and cost-effective .
Chemical Reactions Analysis
6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups can be introduced.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of quinazoline derivatives with additional oxygen-containing functional groups .
Mechanism of Action
The mechanism of action of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the assembly of hepatitis B virus capsids, making it a potential antiviral agent . The compound may also interact with cellular enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione can be compared with other isoindoloquinazoline derivatives, such as:
6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione: Lacks the methyl group at the 6-position, which may affect its biological activity and chemical reactivity.
Tetrahydropyrimido[2,1-a]isoindole-2,6-dione: Contains a different ring system, leading to distinct chemical and biological properties.
The presence of the methyl group in this compound contributes to its unique properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-methyl-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-17-14-10-6-2-3-7-11(10)16(20)18(14)13-9-5-4-8-12(13)15(17)19/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTUZSFHFOVIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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